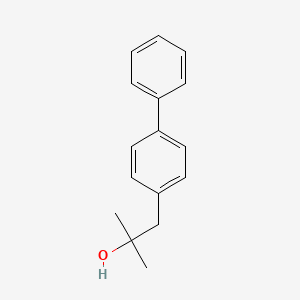
3-Methyl-4-n-pentoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-n-pentoxybenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzene ring substituted with a methyl group at the third position and a pentoxy group at the fourth position, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxybenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-n-pentoxybenzoic acid.
Chlorination: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid group into a benzoyl chloride group. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Purification: The resulting this compound is purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may also be employed.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-n-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-4-n-pentoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Methyl-4-n-pentoxybenzoic acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 3-Methyl-4-n-pentoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound may be used to modify biomolecules such as proteins and peptides through acylation reactions. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-pentoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
3-Methyl-4-n-butoxybenzoyl chloride: Similar structure with a butoxy group instead of a pentoxy group.
3-Methyl-4-n-hexyloxybenzoyl chloride: Similar structure with a hexyloxy group instead of a pentoxy group.
4-n-Pentoxybenzoyl chloride: Lacks the methyl group at the third position.
Uniqueness: 3-Methyl-4-n-pentoxybenzoyl chloride is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and the types of derivatives it can form. The presence of the pentoxy group may impart different solubility and steric properties compared to similar compounds with shorter or longer alkoxy chains.
Properties
IUPAC Name |
3-methyl-4-pentoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-3-4-5-8-16-12-7-6-11(13(14)15)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNANHDVSJBHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(n-Pentylthio)phenyl]-1-propene](/img/structure/B7997521.png)


![1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997538.png)

![1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997546.png)
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7997560.png)
![2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B7997574.png)




